![molecular formula C16H20N6O2S2 B6542578 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine CAS No. 1060279-68-6](/img/structure/B6542578.png)
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied for its potential as a bromodomain inhibitor, specifically targeting the BRD4 bromodomain . BRD4 is a well-studied target in the treatment of various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a triazolo[4,3-b]pyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the retrieved papers, compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have been synthesized using hydrazonoyl halides as precursors .Applications De Recherche Scientifique
Medicinal Chemistry
The triazole scaffold, composed of three nitrogen atoms and two carbon atoms, plays a pivotal role in drug development. Compounds containing triazole exhibit a wide range of biological activities, including:
Notable examples of drugs with a triazole structure include ketoconazole and fluconazole . These compounds find clinical use as antifungals.
Cardiovascular Disorders and Diabetes
Some triazole compounds are utilized in treating cardiovascular disorders and type 2 diabetes. Their pharmacological effects contribute to managing these conditions .
Other Applications
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.
Result of Action
Given the diverse pharmacological activities of similar compounds, the effects could include inhibition of cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Orientations Futures
Research on the development of BRD4 inhibitors, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, is actively being conducted . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors . Future research may focus on further optimizing these compounds and exploring their potential in treating various diseases.
Propriétés
IUPAC Name |
3-ethyl-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S2/c1-3-13-17-18-14-5-6-15(19-22(13)14)20-8-10-21(11-9-20)26(23,24)16-7-4-12(2)25-16/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYECZOFINVYIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.